molecular formula C11H12ClN5O2 B8251710 (E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine

(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine

Cat. No.: B8251710
M. Wt: 281.70 g/mol
InChI Key: RVWFOZDLCFEUFR-QHHAFSJGSA-N
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Description

(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylidene intermediate: This step involves the reaction of a suitable cyclopropane derivative with formaldehyde to form the 2,2-bis(hydroxymethyl)cyclopropylidene intermediate.

    Nucleophilic substitution: The intermediate is then reacted with 6-chloropurine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural similarity to nucleotides makes it a useful tool for studying DNA and RNA interactions and functions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine involves its interaction with nucleic acids. The compound can mimic natural nucleotides and incorporate into DNA or RNA, disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A simpler analog that lacks the cyclopropylidene moiety.

    9-(2,3-Dihydroxypropyl)adenine: A compound with similar hydroxymethyl groups but different overall structure.

    6-Chloro-9-(2-hydroxyethyl)purine: Another analog with a different substituent at the 9-position.

Uniqueness

(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine is unique due to its cyclopropylidene moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

[(2E)-2-[(2-amino-6-chloropurin-9-yl)methylidene]-1-(hydroxymethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c12-8-7-9(16-10(13)15-8)17(5-14-7)2-6-1-11(6,3-18)4-19/h2,5,18-19H,1,3-4H2,(H2,13,15,16)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWFOZDLCFEUFR-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CN2C=NC3=C2N=C(N=C3Cl)N)C1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\N2C=NC3=C2N=C(N=C3Cl)N)/C1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine
Reactant of Route 2
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine
Reactant of Route 3
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine
Reactant of Route 4
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine
Reactant of Route 5
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine
Reactant of Route 6
(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine

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